An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract: The precise determination of a molecule's chemical structure is a foundational requirement in drug discovery, chemical synthesis, and materials science. This guide provides a comprehensive, methodology-driven workflow for the complete structure elucidation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. We will move systematically from initial mass and functional group analysis to the intricate mapping of the molecular framework using advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. The causality behind each experimental choice is explained, providing researchers with a robust, self-validating framework for the characterization of novel substituted pyrrolidones and related heterocyclic compounds.
Foundational Analysis: Molecular Formula and Functional Group Identification
Before mapping the atomic connectivity, the first step is to confirm the molecular formula and identify the key functional groups present. This is achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the cornerstone for establishing the elemental composition of a novel compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or five decimal places. This precision allows for the unambiguous determination of a unique molecular formula, ruling out other potential combinations of atoms that might have the same nominal mass. For the target molecule, we anticipate protonation under typical electrospray ionization (ESI) conditions.
Predicted Molecular Formula: C₁₄H₁₇NO₃ Monoisotopic Mass: 247.12084 Da Predicted [M+H]⁺: 248.12812 Da
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, minimizing initial fragmentation.[1]
-
Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[1]
-
Data Analysis: Compare the experimentally observed accurate mass of the protonated molecular ion [M+H]⁺ to the theoretical value calculated for C₁₄H₁₈NO₃⁺. A mass error of <5 ppm provides high confidence in the assigned molecular formula.
Expected Fragmentation: Tandem mass spectrometry (MS/MS) can further validate the structure. In substituted α-pyrrolidinophenones, a characteristic fragmentation pathway is the neutral loss of the pyrrolidine moiety.[2][3] For our target, a primary fragmentation would likely involve the loss of the pyrrolidine-3-carboxylic acid portion, although other pathways are possible. The characterization of small molecules with pyrrolidine groups can sometimes be challenging as the pyrrolidine can sequester the proton, leading to a dominant, uninformative fragment ion.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the carboxylic acid and the five-membered lactam (a cyclic amide).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table 1: Predicted Key FTIR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale and Comments |
| Carboxylic Acid O–H | 3300–2500 (very broad) | The broadness is due to strong intermolecular hydrogen bonding, often forming dimers.[6] |
| Carboxylic Acid C=O | 1760–1690 (strong) | A strong, sharp peak characteristic of the carbonyl stretch in a carboxylic acid.[6] |
| Lactam (Amide) C=O | ~1680–1640 (strong) | The carbonyl of a five-membered lactam typically absorbs at a slightly lower frequency than an acyclic amide.[7] |
| Aromatic C=C | ~1600, ~1475 | Medium to weak absorptions from the stretching vibrations of the phenyl ring. |
| C–N Stretch | ~1300–1200 | Associated with the N-aryl bond and the lactam ring. |
| Carboxylic Acid C–O | 1320–1210 | Stretch associated with the C-O bond of the carboxylic acid.[6] |
The presence of two distinct carbonyl peaks alongside a very broad O-H stretch would provide strong initial evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical environment, connectivity, and proximity of ¹H and ¹³C nuclei, we can piece together the complete molecular puzzle.
Workflow for Structural Elucidation
Caption: Overall workflow for structure elucidation.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the polar carboxylic acid and keep the acidic proton from exchanging too rapidly, allowing for its observation.
-
Sample Filtration: Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Acquisition: Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Analysis
Expertise & Rationale: ¹H NMR provides information about the chemical environment of each unique proton in the molecule. We can predict the spectrum by breaking the molecule into its constituent spin systems: the 4-isopropylphenyl group and the pyrrolidine-3-carboxylic acid core. The integration value for each signal corresponds to the number of protons it represents.[8]
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)
| Protons (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~12.0–13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often broad. Its presence is strong evidence for the carboxylic acid.[9] |
| H-Ar (2) | ~7.60 | Doublet | 2H | Aromatic protons ortho to the pyrrolidone ring. Part of an AA'BB' system. |
| H-Ar (3) | ~7.35 | Doublet | 2H | Aromatic protons meta to the pyrrolidone ring. Part of an AA'BB' system. |
| H-5 | ~3.9–4.1 | Multiplet | 2H | Protons on the nitrogen-adjacent CH₂ of the pyrrolidone ring. |
| H-3 | ~3.4–3.6 | Multiplet | 1H | The methine proton at the stereocenter, deshielded by the adjacent COOH group. |
| CH (Isopropyl) | ~2.95 | Septet | 1H | The methine proton of the isopropyl group, split by 6 methyl protons. |
| H-4 | ~2.7–2.9 | Multiplet | 2H | The diastereotopic methylene protons adjacent to the carbonyl and the methine. |
| CH₃ (Isopropyl) | ~1.20 | Doublet | 6H | The two equivalent methyl groups of the isopropyl substituent. |
¹³C NMR Analysis
Expertise & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While standard ¹³C spectra are not integrated, the chemical shift of each signal provides crucial information about the carbon's functional type (e.g., carbonyl, aromatic, aliphatic).[8] We expect to see 11 distinct signals, as the two isopropyl methyl groups and pairs of aromatic carbons are chemically equivalent.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon (Label) | Predicted Shift (δ, ppm) | Rationale |
| C=O (Lactam, C-2) | ~172–175 | Typical chemical shift for a five-membered lactam carbonyl carbon.[9] |
| C=O (Acid) | ~172–175 | Carboxylic acid carbonyl carbon, in a similar region to the lactam. |
| C-Ar (ipso, C-1') | ~147 | Aromatic carbon attached to the isopropyl group (quaternary). |
| C-Ar (ipso, C-4') | ~135 | Aromatic carbon attached to the nitrogen (quaternary). |
| C-Ar (CH, C-3') | ~127 | Aromatic CH carbons. |
| C-Ar (CH, C-2') | ~120 | Aromatic CH carbons. |
| C-5 | ~50–52 | Pyrrolidone carbon adjacent to nitrogen.[10] |
| C-3 | ~35–37 | Pyrrolidone methine carbon adjacent to the COOH group.[9][10] |
| C-4 | ~33–35 | Pyrrolidone methylene carbon adjacent to the lactam carbonyl.[9][10] |
| CH (Isopropyl) | ~33 | Isopropyl methine carbon. |
| CH₃ (Isopropyl) | ~24 | Isopropyl methyl carbons. |
2D NMR Spectroscopy: Assembling the Final Structure
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. A combination of COSY, HSQC, and HMBC experiments is required for unambiguous structure confirmation.[11]
COSY (Correlation Spectroscopy)
Expertise & Rationale: COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows us to trace out the connectivity of proton spin systems.
-
Expected Correlations:
-
A cross-peak between the aromatic doublets at ~7.60 and ~7.35 ppm, confirming their ortho relationship.
-
A strong cross-peak between the isopropyl septet (~2.95 ppm) and doublet (~1.20 ppm), confirming the isopropyl group.
-
A network of correlations between the pyrrolidone protons H-3, H-4, and H-5, confirming the ring structure. H-3 should show correlations to both H-4 protons, and the H-4 protons should show correlations to H-5.
-
HSQC (Heteronuclear Single Quantum Coherence)
Expertise & Rationale: HSQC is a powerful experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons. We would use the HSQC spectrum to confirm the assignments made in Tables 2 and 3.
HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Rationale: HMBC is the final key to confirming the global structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting the isolated spin systems identified by COSY.
Key Diagnostic HMBC Correlations:
-
Connecting Phenyl to Pyrrolidone: A correlation from the aromatic protons H-Ar(2) (~7.60 ppm) to the pyrrolidone ring carbon C-5 (~51 ppm) would provide unambiguous evidence of the N-aryl bond.
-
Positioning the Isopropyl Group: Correlations from the isopropyl methine proton (~2.95 ppm) to the aromatic carbons C-Ar(2) and C-Ar(ipso, C-1') would confirm its position on the phenyl ring.
-
Confirming the Carboxylic Acid Position: Correlations from the pyrrolidone protons H-4 (~2.8 ppm) and H-5 (~4.0 ppm) to the carboxylic acid carbonyl carbon (~173 ppm) would definitively place the COOH group at the C-3 position.
-
Confirming the Lactam Structure: Correlations from H-4 and H-3 to the lactam carbonyl (C-2) will confirm the pyrrolidone ring's core structure.
Caption: Key HMBC correlations for structural confirmation.
Data Synthesis and Final Structure Confirmation
The collective evidence provides an unambiguous confirmation of the structure. HRMS establishes the correct molecular formula of C₁₄H₁₇NO₃. FTIR identifies the requisite carboxylic acid and lactam functional groups. ¹H and ¹³C NMR provide the full count of protons and carbons and identify the key structural motifs: a 1,4-disubstituted (p-substituted) aromatic ring, an isopropyl group, and a substituted pyrrolidone core. Finally, 2D NMR, particularly the diagnostic HMBC correlations, unequivocally connects these individual fragments, confirming the attachment of the 4-isopropylphenyl group to the nitrogen of the 5-oxopyrrolidine ring and the placement of the carboxylic acid at the C-3 position. This systematic, multi-technique approach ensures the highest level of confidence in the final elucidated structure of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
- Coles, J. A., et al. (2025). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. ACS Forensic Chemistry.
-
ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. [Link]
-
ResearchGate. (n.d.). Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. [Link]
-
ResearchGate. (n.d.). General Structure of Pyrrolidine Derivatives. [Link]
-
Al-Obaid, A. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5150. [Link]
-
Purdue University. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]
-
ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. [Link]
-
ACS Publications. (2026). Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evaluation. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
ResearchGate. (2025). FTIR study of five complex ?-lactam molecules. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid (4-allyloxy-phenyl)-amide. [Link]
-
SpectraBase. (n.d.). 5-oxo-pyrrolidine-3-carboxylic acid (4-ethoxy-phenyl)-amide. [Link]
-
KTU ePubl. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Link]
-
PubChem. (n.d.). 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
